(5E)-5-benzylidene-3-(4-bromophenyl)-7-phenyl-5H-imidazo[2,1-c][1,2,4]triazol-6(7H)-one
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Overview
Description
3-(4-BROMOPHENYL)-7-PHENYL-5-[(E)-1-PHENYLMETHYLIDENE]-5H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-6(7H)-ONE is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a phenylmethylidene group
Preparation Methods
The synthesis of 3-(4-BROMOPHENYL)-7-PHENYL-5-[(E)-1-PHENYLMETHYLIDENE]-5H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-6(7H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-c][1,2,4]triazole core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives.
Addition of the Phenyl and Phenylmethylidene Groups: These groups are added through a series of coupling reactions, typically involving palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-(4-BROMOPHENYL)-7-PHENYL-5-[(E)-1-PHENYLMETHYLIDENE]-5H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-6(7H)-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-BROMOPHENYL)-7-PHENYL-5-[(E)-1-PHENYLMETHYLIDENE]-5H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-6(7H)-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, with research focusing on its ability to interact with biological targets and exhibit therapeutic effects.
Material Science: Due to its unique structural properties, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies and the discovery of novel compounds.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-7-PHENYL-5-[(E)-1-PHENYLMETHYLIDENE]-5H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-6(7H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological outcomes, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.
Comparison with Similar Compounds
When compared to other similar compounds, 3-(4-BROMOPHENYL)-7-PHENYL-5-[(E)-1-PHENYLMETHYLIDENE]-5H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-6(7H)-ONE stands out due to its unique structural features and diverse range of applications. Similar compounds include:
4-(4-BROMOPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL: This compound shares the bromophenyl group but differs in the presence of a pyridinyl group instead of the phenylmethylidene group.
4-BROMOPHENYL ETHER: This compound contains the bromophenyl group but lacks the imidazo[2,1-c][1,2,4]triazole core and other substituents present in the target compound.
The uniqueness of 3-(4-BROMOPHENYL)-7-PHENYL-5-[(E)-1-PHENYLMETHYLIDENE]-5H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-6(7H)-ONE lies in its specific combination of functional groups and its potential for diverse scientific applications.
Properties
Molecular Formula |
C23H15BrN4O |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-(4-bromophenyl)-7-phenylimidazo[2,1-c][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H15BrN4O/c24-18-13-11-17(12-14-18)21-25-26-23-27(19-9-5-2-6-10-19)22(29)20(28(21)23)15-16-7-3-1-4-8-16/h1-15H/b20-15+ |
InChI Key |
URCLIXNHRCLMKD-HMMYKYKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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